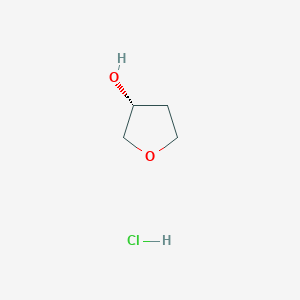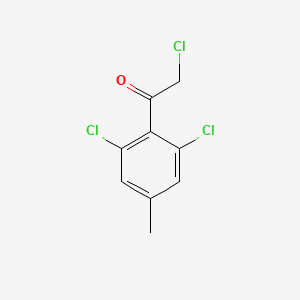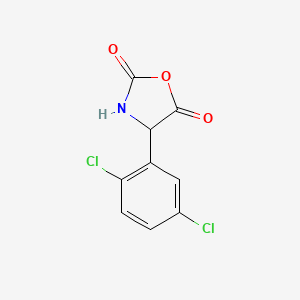![molecular formula C9H5F3N2O2 B13727384 3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13727384.png)
3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole is a chemical compound known for its unique structure and properties It features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole typically involves the reaction of 2-(trifluoromethoxy)aniline with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of 2-(trifluoromethoxy)aniline with nitrile oxides under controlled conditions . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl-oxadiazole derivatives.
Applications De Recherche Scientifique
3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethoxy)phenylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
- N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine
Uniqueness
3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole stands out due to its unique combination of the trifluoromethoxy group and the oxadiazole ring. This combination imparts distinct physicochemical properties, such as high thermal stability and resistance to oxidative degradation, making it valuable in various applications .
Propriétés
Formule moléculaire |
C9H5F3N2O2 |
|---|---|
Poids moléculaire |
230.14 g/mol |
Nom IUPAC |
3-[2-(trifluoromethoxy)phenyl]-1,2,5-oxadiazole |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)15-8-4-2-1-3-6(8)7-5-13-16-14-7/h1-5H |
Clé InChI |
RHMCQQGMANTYAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NON=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B13727315.png)
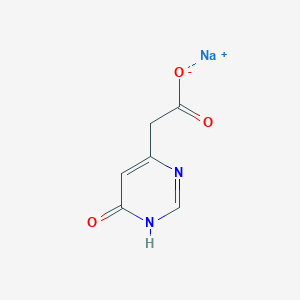
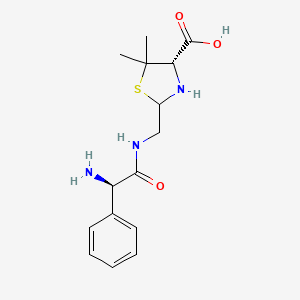
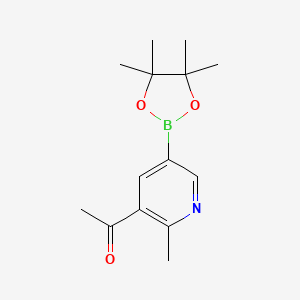


![2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13727349.png)
